molecular formula C4H6ClN3O3S B8577646 2H-1,2,4,6-Thiatriazine, 3-chloro-5-methoxy-2-methyl-, 1,1-dioxide CAS No. 78384-05-1

2H-1,2,4,6-Thiatriazine, 3-chloro-5-methoxy-2-methyl-, 1,1-dioxide

Cat. No. B8577646
CAS RN: 78384-05-1
M. Wt: 211.63 g/mol
InChI Key: GZADZAOKWAMQFC-UHFFFAOYSA-N
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Patent
US04343648

Procedure details

215 parts of 6-methyl-3-methoxy-6H-1,2,4,6-thiatriazin-5-one-1,1-dioxide were introduced into a stirred mixture of 275 parts of phosphorous pentachloride in 1,480 parts of phosphorus oxychloride at room temperature, and the batch was heated to 110° C. in the course of 30 minutes. After 4 hours' stirring under reflux, the reaction mixture was concentrated under reduced pressure, giving 235 parts (99.6% of theory) of 5-chloro-6-methyl-3-methoxy-6H-1,2,4,6-thiatriazine-1,1-dioxide, of melting point 77°-83° C.
Name
6-methyl-3-methoxy-6H-1,2,4,6-thiatriazin-5-one-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
275
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[S:7](=[O:9])(=[O:8])[NH:6][C:5]([O:10][CH3:11])=[N:4][C:3]1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:14].P(Cl)(Cl)(Cl)=O>>[Cl:14][C:3]1[N:2]([CH3:1])[S:7](=[O:9])(=[O:8])[N:6]=[C:5]([O:10][CH3:11])[N:4]=1

Inputs

Step One
Name
6-methyl-3-methoxy-6H-1,2,4,6-thiatriazin-5-one-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N=C(NS1(=O)=O)OC)=O
Name
275
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After 4 hours' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=NS(N1C)(=O)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.